Monodictysin C
Description
This article will focus on Monodictysin B and its comparisons with similar compounds.
Monodictysin B is a polyketide-derived xanthone isolated from the ascomycete fungus Leptosphaeria sp. and Monodictys putredinis . Its structure was elucidated using NMR spectroscopy, mass spectrometry (MS), and comparative analysis with literature data . Monodictysin B belongs to a class of fungal metabolites known for diverse bioactivities, including antifungal, cytotoxic, and chemoprotective properties. For example, it induces NAD(P)H: quinone reductase, an enzyme involved in cancer chemoprotection .
Properties
Molecular Formula |
C16H20O6 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(1S,3S,4S,4aS,9aS)-1,4,8-trihydroxy-6-methoxy-3,4a-dimethyl-2,3,4,9a-tetrahydro-1H-xanthen-9-one |
InChI |
InChI=1S/C16H20O6/c1-7-4-10(18)13-14(19)12-9(17)5-8(21-3)6-11(12)22-16(13,2)15(7)20/h5-7,10,13,15,17-18,20H,4H2,1-3H3/t7-,10-,13+,15-,16-/m0/s1 |
InChI Key |
PIJNYABFKNAKHE-YZKPXJPOSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]2C(=O)C3=C(C=C(C=C3O[C@@]2([C@H]1O)C)OC)O)O |
Canonical SMILES |
CC1CC(C2C(=O)C3=C(C=C(C=C3OC2(C1O)C)OC)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Monodictysin B shares structural and functional similarities with other xanthones and anthraquinones. Below is a comparative analysis with three key analogs: norlichexanthone, leptosphaerin D, and emodinbianthrone.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Differences: Monodictysin B lacks the carboxyl group present in norlichexanthone, which may explain its reduced solubility in polar solvents . Emodinbianthrone’s dimeric anthraquinone structure grants broader π-π stacking interactions, enhancing its antiviral activity compared to monomeric xanthones like Monodictysin B .
Functional Overlaps and Distinctions: Both Monodictysin B and leptosphaerin D show antifungal activity, but only leptosphaerin D exhibits cytotoxicity against human tumor cell lines (e.g., IC₅₀ = 8.2 µM for HepG2) . Norlichexanthone’s carboxyl group enhances its metal-chelating capacity, making it more effective in antioxidant applications than Monodictysin B . Emodinbianthrone’s dimeric structure correlates with stronger DNA intercalation, a mechanism absent in Monodictysin B .
Biosynthetic Pathways: Monodictysin B and norlichexanthone are derived from polyketide pathways, but norlichexanthone undergoes additional oxidative steps to form its carboxyl group .
Q & A
Q. How should researchers design long-term stability studies for this compound in drug formulation?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation products via UPLC-PDA and assess bioactivity retention. Use Arrhenius kinetics to predict shelf life .
- Key Considerations : Include lyophilized formulations to mitigate hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
